
Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-4-carboxylate" is a chemically synthesized molecule that appears to be related to a class of compounds known as pyridinecarboxylates. These compounds are characterized by a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, and a carboxylate group attached to it. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a fluorophenyl group and a piperidine ring, which is a saturated six-membered ring containing five carbon atoms and one nitrogen atom.
Synthesis Analysis
The synthesis of related compounds is described in the first paper, where three substituted pyridinecarboxylates were synthesized, including ethyl 4-(4-fluorophenyl)-6-phenyl-2-(1-piperidinyl)-3-pyridinecarboxylate . Although the exact synthesis of "this compound" is not detailed, it can be inferred that similar synthetic routes may be employed, involving the formation of the pyridine ring, introduction of the fluorophenyl group, and attachment of the piperidine ring through appropriate synthetic steps.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, revealing that these compounds can crystallize in different space groups, such as orthorhombic and monoclinic systems . The piperidine ring in these compounds adopts a distorted chair configuration, which is a common conformation for saturated six-membered rings. This information suggests that "this compound" may also exhibit a similar chair conformation for its piperidine ring and could crystallize in a similar manner.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their ability to form supramolecular aggregates through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions contribute to the stability of the crystal structure and could influence the solubility and melting points of the compounds. The compound "this compound" may also exhibit similar properties, with its physical characteristics being influenced by the presence of the sulfonyl and fluorine groups, which can participate in intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
1. Role in Drug Metabolism and Disposition Studies
The compound has been involved in the study of drug metabolism and disposition. For instance, research on compounds like [14C]SB-649868, a novel orexin 1 and 2 receptor antagonist, highlighted its extensive metabolism and principal elimination via feces, marking the importance of such compounds in understanding the metabolism of therapeutic agents (Renzulli et al., 2011). Similarly, the disposition of CP-945,598, a cannabinoid CB1 receptor antagonist, involved extensive metabolism, with the compound being a useful tool in studying the metabolic pathways and pharmacokinetics of therapeutic agents (Miao et al., 2012).
2. Utilization in Understanding Gastrointestinal Pharmacology
The compound's structure and pharmacological activity have been utilized in understanding gastrointestinal pharmacology, as seen in a study where the diphenoxylate compound's acute inhibitory action on intestinal motility was examined (Ylitalo et al., 1975).
3. Applications in Cancer Therapeutics and Diagnostics
The chemical framework of such compounds has been pivotal in cancer therapeutics and diagnostics. For example, the novel topoisomerase I inhibitor CPT-11 (Irinotecan) has been essential in the treatment of various cancers, demonstrating the compound's significance in developing effective cancer treatments (Rowinsky et al., 1994). Additionally, [18F]DASA-23, a PET probe targeting pyruvate kinase M2, utilized in the non-invasive measurement of aberrantly expressed enzymes in glioma, indicates the compound's role in advancing cancer diagnostic techniques (Patel et al., 2019).
4. Involvement in Studies on Environmental Contaminants
Research on environmental contaminants like perfluorinated sulfonamides has included such compounds to understand their occurrence, partitioning, and human exposure, indicating their utility in environmental health studies (Shoeib et al., 2005).
Eigenschaften
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4S/c1-4-32-25(29)18-9-11-28(12-10-18)24-21-14-19(26)6-8-22(21)27-15-23(24)33(30,31)20-7-5-16(2)17(3)13-20/h5-8,13-15,18H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJJKLWIMUWYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

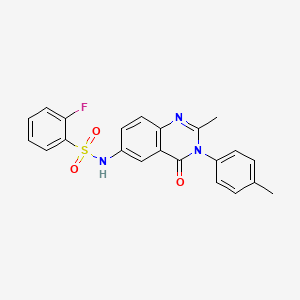
![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)

amine hydrochloride](/img/no-structure.png)
![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)
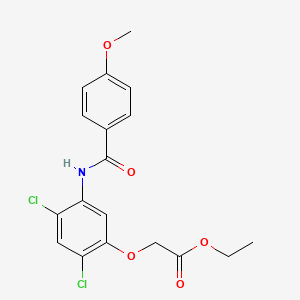
![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)
![2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006631.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)
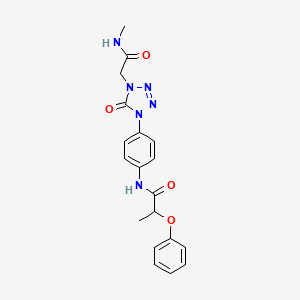
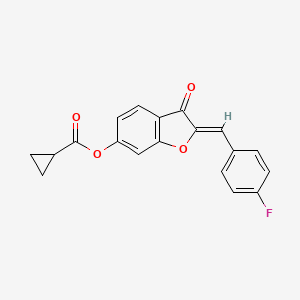
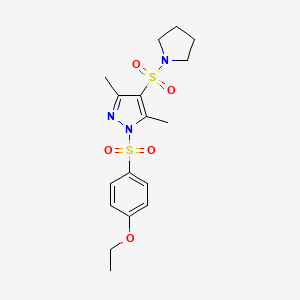
![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)